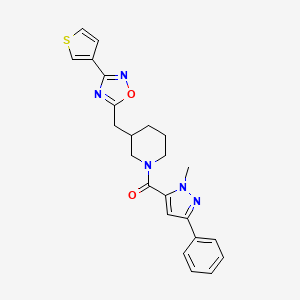
(4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These derivatives are then screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, a polytriazolylamine ligand can stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point of a similar compound was found to be 95 °C .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
- Application : (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been designed as an effective CA inhibitor. Crystal structures reveal its binding interactions with both ubiquitous hCA II and brain-associated hCA VII. Notably, hCA VII inhibition may hold promise for neuropathic pain treatment .
Cytotoxic Activity
- Application : Derivatives of (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone were synthesized and screened for cytotoxic activity against various cancer cell lines. This compound class shows promise as a cytotoxic agent .
Antibacterial and Antifungal Properties
- Application : The 1,2,3-triazole ring system, including derivatives of our compound, may serve as effective antibacterial and antifungal agents .
Biological Activities
- Application : Our compound’s 1,2,3-triazole moiety could contribute to various biological activities, such as antibacterial, antimalarial, and antiviral effects .
Agrochemicals and Photostabilizers
- Application : These compounds are relevant as agrochemicals, photostabilizers, dyes, and anticorrosives .
Potential Drug Development
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24-16-19(22-23-24)21(27)26-14-12-25(13-15-26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRECHGSPTHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)



![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)
![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)


